molecular formula C13H17NO4 B2470294 CBZ-D-VALINE CAS No. 1149-26-4; 1685-33-2

CBZ-D-VALINE

Cat. No.: B2470294
CAS No.: 1149-26-4; 1685-33-2
M. Wt: 251.282
InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBZ-D-Valine, also known as N-Carbobenzoxy-D-valine, is a derivative of the amino acid D-valine. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of D-valine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

CBZ-D-Valine is typically synthesized through the reaction of D-valine with benzyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the protected amino acid. The general reaction scheme is as follows:

D-Valine+Benzyl chloroformateThis compound\text{D-Valine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} D-Valine+Benzyl chloroformate→this compound

The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

CBZ-D-Valine undergoes various chemical reactions, including:

    Oxidation: The CBZ group can be oxidized under strong oxidative conditions.

    Reduction: The CBZ group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CBZ-D-Valine has numerous applications in scientific research:

Mechanism of Action

The primary function of CBZ-D-Valine is to protect the amino group of D-valine during chemical reactions. The CBZ group stabilizes the amino acid by preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis. Its ease of removal via hydrogenation also sets it apart from other protecting groups that may require harsher conditions for deprotection .

Properties

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-26-4, 1685-33-2
Record name N-(benzyloxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238
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Record name N-alpha-Benzyloxycarbonyl-D-valine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Carbobenzoxy-D-valine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7
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